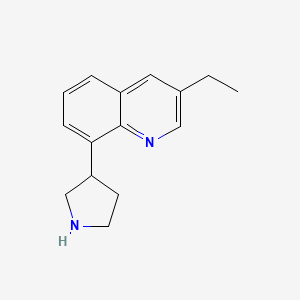
4-Bromo-2,5-dimethylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dimethylpyridine hydrochloride: is a chemical compound with the molecular formula C7H9BrClN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 5-positions. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethylpyridine hydrochloride typically involves the bromination of 2,5-dimethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The resulting 4-Bromo-2,5-dimethylpyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed:
Substitution Reactions: Products include 4-amino-2,5-dimethylpyridine or 4-thio-2,5-dimethylpyridine.
Oxidation Reactions: Products include 4-bromo-2,5-dimethylpyridine-3-carboxylic acid.
Reduction Reactions: Products include 4-bromo-2,5-dimethylpiperidine.
Scientific Research Applications
Chemistry: 4-Bromo-2,5-dimethylpyridine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated heterocycles with biomolecules .
Medicine: It is explored for its pharmacological properties and as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
- 4-Bromo-3,5-dimethylpyridine hydrochloride
- 4-Bromo-2,6-dimethylpyridine hydrochloride
- 4-Bromo-2,3-dimethylpyridine hydrochloride
Comparison: 4-Bromo-2,5-dimethylpyridine hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the 2,5-dimethyl substitution pattern can influence the compound’s electronic distribution and steric effects, making it more suitable for certain chemical reactions and applications .
Properties
Molecular Formula |
C7H9BrClN |
|---|---|
Molecular Weight |
222.51 g/mol |
IUPAC Name |
4-bromo-2,5-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-4-9-6(2)3-7(5)8;/h3-4H,1-2H3;1H |
InChI Key |
XDDALPSMDURRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)

![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)
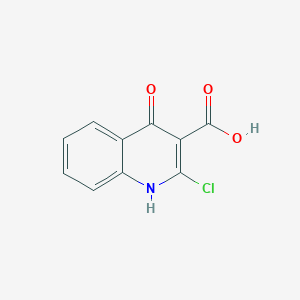
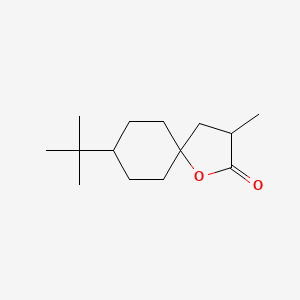


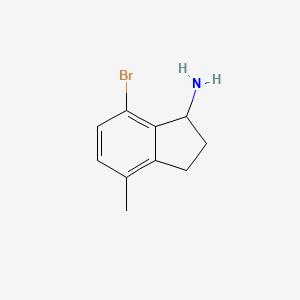
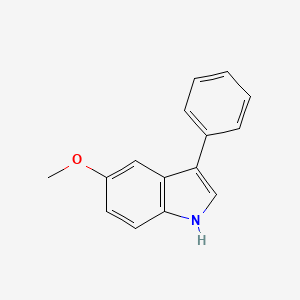



![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-](/img/structure/B11883467.png)
